![molecular formula C10H7ClN2O B1518549 N-(4-chloro-3-cyanophenyl)prop-2-enamide CAS No. 1156154-87-8](/img/structure/B1518549.png)
N-(4-chloro-3-cyanophenyl)prop-2-enamide
Overview
Description
“N-(4-chloro-3-cyanophenyl)prop-2-enamide” is a chemical compound with the CAS Number: 1156154-87-8 . It has a molecular weight of 206.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(4-chloro-3-cyanophenyl)acrylamide . The InChI code for this compound is 1S/C10H7ClN2O/c1-2-10(14)13-8-3-4-9(11)7(5-8)6-12/h2-5H,1H2,(H,13,14) .Physical And Chemical Properties Analysis
“N-(4-chloro-3-cyanophenyl)prop-2-enamide” is a powder that is stored at room temperature . The compound has a molecular weight of 206.63 .Scientific Research Applications
Corrosion Inhibition
N-(4-chloro-3-cyanophenyl)prop-2-enamide derivatives have been explored for their application as corrosion inhibitors. For instance, research on synthetic acrylamide derivatives such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide has shown effectiveness in inhibiting corrosion of copper in nitric acid solutions. These compounds demonstrate mixed-type inhibition properties, with experimental and theoretical studies confirming their adsorption behavior on copper surfaces following Langmuir isotherm models (Ahmed Abu-Rayyan et al., 2022).
Enamine Chemistry and Drug Synthesis
Enamines, including those structurally related to N-(4-chloro-3-cyanophenyl)prop-2-enamide, serve as intermediates in various synthetic pathways for drug development. The manipulation of enamides has been described in the context of highly enantioselective alkylation reactions facilitated by Brønsted-acid catalysis, offering pathways to beta-aryl 3-(3-indolyl)propanones with significant yields and enantioselectivities (Qixiang Guo et al., 2009).
Polymeric Materials
Research on polymers incorporating N-(4-chloro-3-cyanophenyl)prop-2-enamide motifs or related structures has highlighted their potential in creating materials with desirable thermal and mechanical properties. For example, polyamides and polyimides synthesized from diamines bearing phthalimidine units have shown excellent solubility, thermal stability, and film-forming capabilities, positioning them as candidates for high-performance materials (Chin‐Ping Yang & Jiun-Hung Lin, 1994).
Molecular Docking and Anticancer Activity
Compounds structurally related to N-(4-chloro-3-cyanophenyl)prop-2-enamide have been studied for their anticancer activities and interactions with biological macromolecules. Dicopper(II) complexes featuring asymmetric N,N'-bis(substituted)oxamide ligands demonstrated significant in vitro anticancer activities against selected tumor cell lines, with molecular docking studies providing insights into their bio-macromolecular interactions (K. Zheng et al., 2015).
properties
IUPAC Name |
N-(4-chloro-3-cyanophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c1-2-10(14)13-8-3-4-9(11)7(5-8)6-12/h2-5H,1H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIRCNOVYZSOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-cyanophenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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